Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(2-(®-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile, let’s call it T-HEPSIC , is a complex organic compound with a fascinating structure. It belongs to the imidazo[4,5-d]pyrrolo[2,3-b]pyridine family, which combines fused heterocyclic rings. The compound’s chirality arises from the ®-1-hydroxyethyl group, influencing its biological activity and interactions.
Preparation Methods
Synthetic Routes::
Step 1 Synthesis of Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core:
Step 2 Introduction of Hydroxyethyl Group:
- Mild conditions are preferred to preserve chirality.
- Solvents: Aprotic (e.g., dichloromethane) for core synthesis, polar (e.g., ethanol) for hydroxyethyl addition.
- Large-scale synthesis typically involves batch processes with optimized reaction parameters.
Chemical Reactions Analysis
T-HEPSIC undergoes various reactions:
Oxidation: Oxidative cleavage of the cyclohexane ring.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution at the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core.
Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids.
Major Products: Hydroxyethyl-substituted derivatives, cleaved products.
Scientific Research Applications
T-HEPSIC finds applications in:
Medicine: Investigated as a potential anticancer agent due to its unique structure and interactions with cellular targets.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Industry: Employed in organic electronics or materials due to its π-conjugated system.
Mechanism of Action
- T-HEPSIC likely interacts with specific receptors or enzymes.
- Molecular targets may include kinases, transcription factors, or G-protein-coupled receptors.
- Pathways affected: Signal transduction, cell cycle regulation, apoptosis.
Comparison with Similar Compounds
Similar Compounds: Imidazo[4,5-d]pyrrolo[2,3-b]pyridines with different substituents.
Uniqueness: T-HEPSIC’s chiral hydroxyethyl group and phenylsulfonyl moiety set it apart.
Properties
Molecular Formula |
C23H23N5O3S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[10-(benzenesulfonyl)-4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C23H23N5O3S/c1-15(29)22-26-20-14-25-23-19(21(20)28(22)17-9-7-16(13-24)8-10-17)11-12-27(23)32(30,31)18-5-3-2-4-6-18/h2-6,11-12,14-17,29H,7-10H2,1H3/t15-,16?,17?/m1/s1 |
InChI Key |
UJIQDOPIAHWEAD-KLAILNCOSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(CC4)C#N)C=CN3S(=O)(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC(C1=NC2=CN=C3C(=C2N1C4CCC(CC4)C#N)C=CN3S(=O)(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.